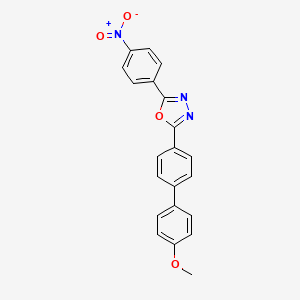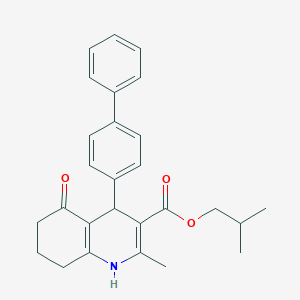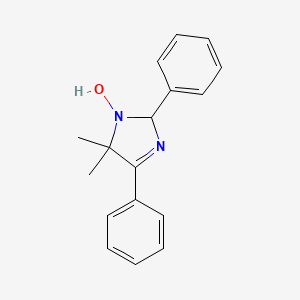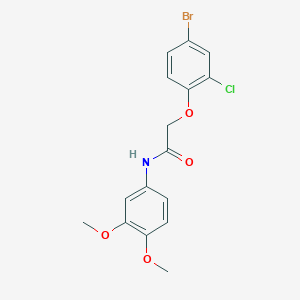![molecular formula C11H14ClNOS B4934166 1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
1-[(5-chloro-2-thienyl)carbonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-chloro-2-thienyl)carbonyl]azepane, also known as CTA, is a chemical compound that has been studied for its potential applications in scientific research. CTA is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing one nitrogen atom. CTA has been synthesized using a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]azepane involves its binding to specific ion channels in the brain, which can modulate their activity. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to the extracellular surface of the Kv1.3 channel, which is involved in the regulation of neuronal excitability. By binding to this channel, 1-[(5-chloro-2-thienyl)carbonyl]azepane can modulate its activity and potentially affect neuronal function.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-chloro-2-thienyl)carbonyl]azepane can affect the activity of ion channels in the brain, which can have implications for neuronal function. In addition, 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to have anti-inflammatory effects in certain models, which may be related to its effects on ion channel activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane.
实验室实验的优点和局限性
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]azepane in laboratory experiments include its potential to modulate ion channel activity and its specificity for certain channels. However, limitations include the need for further research to fully understand its effects and potential side effects.
未来方向
Future research on 1-[(5-chloro-2-thienyl)carbonyl]azepane could focus on its potential applications in the treatment of neurological disorders, including multiple sclerosis and neuropathic pain. Further studies could also investigate the biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]azepane, as well as potential side effects and limitations. Additionally, research could explore the potential for other compounds in the azepane family to have similar effects on ion channels and neuronal function.
合成方法
One method for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(5-chloro-2-thienyl)carbonyl]azepane as a white solid with a melting point of approximately 100-102°C. Other methods for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane have also been reported in the literature.
科学研究应用
1-[(5-chloro-2-thienyl)carbonyl]azepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-[(5-chloro-2-thienyl)carbonyl]azepane has been shown to bind to and modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. This modulation of ion channel activity may have implications for the treatment of neurological disorders such as multiple sclerosis and neuropathic pain.
属性
IUPAC Name |
azepan-1-yl-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDHSAYSZGUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

